molecular formula C16H23N3O B7510844 N-(1-adamantyl)-2-pyrazol-1-ylpropanamide

N-(1-adamantyl)-2-pyrazol-1-ylpropanamide

カタログ番号: B7510844
分子量: 273.37 g/mol
InChIキー: VQYSZVRGSNVABQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-adamantyl)-2-pyrazol-1-ylpropanamide, also known as AP7, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. AP7 belongs to the class of adamantane derivatives, which have shown promising results in treating various neurological disorders.

作用機序

N-(1-adamantyl)-2-pyrazol-1-ylpropanamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, this compound reduces the influx of calcium ions into the cell, which can lead to neuronal damage and cell death. This mechanism of action has been found to be effective in reducing the severity of seizures and preventing neuronal damage in stroke.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage when released in excess. This compound has also been found to increase the release of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that can reduce neuronal activity. These effects have been found to be beneficial in treating conditions such as epilepsy and neuropathic pain.

実験室実験の利点と制限

N-(1-adamantyl)-2-pyrazol-1-ylpropanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and stored. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in treating some conditions.

将来の方向性

There are several future directions for research on N-(1-adamantyl)-2-pyrazol-1-ylpropanamide. One area of interest is the development of more potent and selective NMDA receptor antagonists. This could lead to the development of more effective treatments for conditions such as epilepsy and stroke. Another area of interest is the investigation of the potential use of this compound in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could be conducted to investigate the potential use of this compound as a neuroprotective agent in traumatic brain injury.
Conclusion
In conclusion, this compound, or this compound, is a compound with significant potential for therapeutic applications in treating various neurological disorders. Its mechanism of action as a selective antagonist of the NMDA receptor has been extensively studied, and its biochemical and physiological effects have been found to be beneficial in treating conditions such as epilepsy and neuropathic pain. While this compound has some limitations for lab experiments, there are several future directions for research that could lead to the development of more effective treatments for neurological disorders.

合成法

The synthesis of N-(1-adamantyl)-2-pyrazol-1-ylpropanamide involves the reaction between 1-adamantanecarboxylic acid and 2-pyrazoline in the presence of thionyl chloride. The resulting product is then treated with propionyl chloride to obtain this compound. The overall yield of this process is approximately 60%.

科学的研究の応用

N-(1-adamantyl)-2-pyrazol-1-ylpropanamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders. It has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in neuronal signaling and synaptic plasticity. This compound has been found to be effective in treating conditions such as epilepsy, neuropathic pain, and stroke.

特性

IUPAC Name

N-(1-adamantyl)-2-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-11(19-4-2-3-17-19)15(20)18-16-8-12-5-13(9-16)7-14(6-12)10-16/h2-4,11-14H,5-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYSZVRGSNVABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC12CC3CC(C1)CC(C3)C2)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。